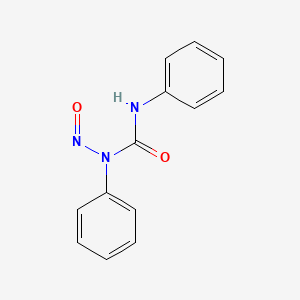
Urea, N,N'-diphenyl-N-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N,N’-diphenyl-N-nitroso- is an organic compound with the molecular formula C13H11N3O2 It is a derivative of urea where the nitrogen atoms are substituted with phenyl groups and a nitroso group
Vorbereitungsmethoden
The synthesis of Urea, N,N’-diphenyl-N-nitroso- typically involves the reaction of N,N’-diphenylurea with nitrosating agents. One common method is the reaction of N,N’-diphenylurea with sodium nitrite in the presence of an acid, such as hydrochloric acid, which facilitates the nitrosation process. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent decomposition of the product .
Analyse Chemischer Reaktionen
Urea, N,N’-diphenyl-N-nitroso- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Urea, N,N’-diphenyl-N-nitroso- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Urea, N,N’-diphenyl-N-nitroso- involves its interaction with molecular targets through its nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved in its action are still under investigation, but they likely include interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Urea, N,N’-diphenyl-N-nitroso- include:
N,N’-diphenylurea: Lacks the nitroso group and has different reactivity and applications.
N,N’-dimethyl-N-nitroso-urea: Contains methyl groups instead of phenyl groups, leading to different chemical properties.
N,N’-diphenyl-N-nitroso-N-(trifluoromethyl)-urea: Contains a trifluoromethyl group, which significantly alters its chemical behavior and applications.
Urea, N,N’-diphenyl-N-nitroso- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
60285-31-6 |
|---|---|
Molekularformel |
C13H11N3O2 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
1-nitroso-1,3-diphenylurea |
InChI |
InChI=1S/C13H11N3O2/c17-13(14-11-7-3-1-4-8-11)16(15-18)12-9-5-2-6-10-12/h1-10H,(H,14,17) |
InChI-Schlüssel |
OCRGVJSSFMUOIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


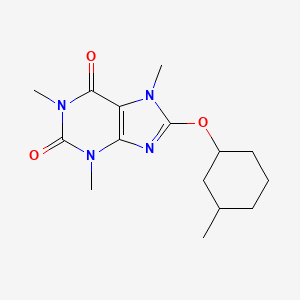
![9-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13754424.png)
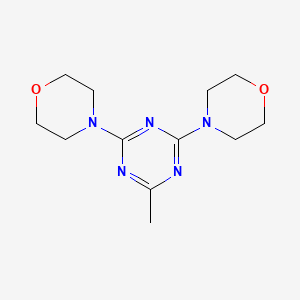


![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)

![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)
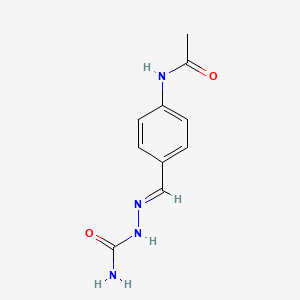
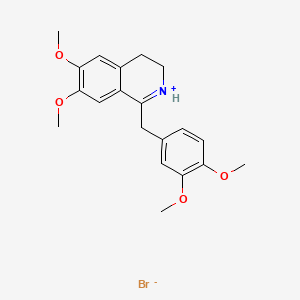



![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)
